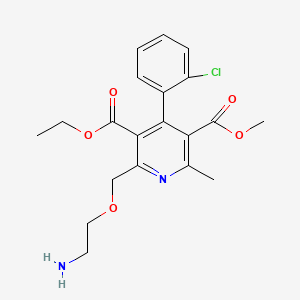

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Übersicht

Beschreibung

Amlodipine besilate impurity D is a biochemical.

Wirkmechanismus

Target of Action

The primary target of Amlodipine besilate impurity D is the calcium channels in the body . These channels play a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Amlodipine besilate impurity D is a dihydropyridine calcium antagonist . It works by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to a decrease in peripheral vascular resistance, reducing the workload of the heart .

Biochemical Pathways

The action of Amlodipine besilate impurity D primarily affects the calcium signaling pathway . By blocking calcium channels, it disrupts the flow of calcium ions, which are crucial for the contraction of smooth and cardiac muscle cells. This leads to the relaxation of these cells and dilation of the arteries, which can lower blood pressure and reduce the workload on the heart .

Pharmacokinetics

The pharmacokinetics of Amlodipine besilate impurity D involves its absorption, distribution, metabolism, and excretion (ADME). For the related compound Amlodipine, it is known that it has a high bioavailability and is extensively metabolized in the liver, with the majority of the metabolites being excreted in urine .

Result of Action

The molecular and cellular effects of Amlodipine besilate impurity D’s action include the relaxation of vascular smooth muscle and a reduction in peripheral vascular resistance . This leads to a decrease in blood pressure and can alleviate symptoms of conditions like hypertension and angina .

Biologische Aktivität

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, commonly known as Amlodipine, is a dihydropyridine derivative primarily recognized for its role as an antihypertensive and anti-ischemic agent. This compound exhibits significant biological activity through its mechanism of action on calcium channels and various receptor sites, particularly the A3 adenosine receptors.

- Molecular Formula : C20H23ClN2O5

- Molecular Weight : 406.86 g/mol

- CAS Number : 113994-41-5

Amlodipine functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. This action leads to vasodilation, resulting in decreased blood pressure and reduced myocardial oxygen demand. The selectivity of Amlodipine for the L-type calcium channels contributes to its therapeutic efficacy in managing hypertension and angina .

1. Cardiovascular Effects

Amlodipine has been extensively studied for its cardiovascular benefits:

- Hypertension Management : Clinical studies demonstrate that Amlodipine effectively lowers blood pressure in patients with essential hypertension. It has shown a reduction in systolic and diastolic pressure over a 24-hour period, providing prolonged antihypertensive effects .

- Anti-Ischemic Properties : The compound is noted for its ability to improve exercise tolerance in patients with angina pectoris. By reducing myocardial oxygen demand through vasodilation, it alleviates symptoms associated with ischemic heart disease .

2. Receptor Interaction

Research indicates that Amlodipine interacts with various receptor systems:

- Adenosine A3 Receptors : Amlodipine exhibits selective antagonistic properties at A3 adenosine receptors, which are implicated in cardioprotection during ischemic events. Studies have reported that activation of these receptors can lead to protective effects against myocardial ischemia .

3. Safety and Side Effects

While generally well-tolerated, Amlodipine may cause side effects such as peripheral edema, palpitations, and dizziness. Long-term studies have shown a favorable safety profile compared to other antihypertensive agents .

Case Studies

Several clinical trials have evaluated the efficacy and safety of Amlodipine:

- Trial on Hypertensive Patients : In a randomized controlled trial involving over 500 patients, those treated with Amlodipine experienced significant reductions in blood pressure compared to placebo groups. The study highlighted the compound's effectiveness over a multi-week treatment period .

- Study on Angina Patients : Another study focused on patients with stable angina showed that Amlodipine improved exercise capacity significantly compared to baseline measurements, reinforcing its role in managing angina symptoms effectively .

Data Tables

| Study Type | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Hypertension Trial | 500 | 12 weeks | Significant BP reduction; improved tolerability |

| Angina Study | 300 | 8 weeks | Increased exercise capacity; reduced anginal episodes |

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agent

Amlodipine is primarily recognized as a potent calcium channel blocker . It effectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and decreased blood pressure. This mechanism is crucial for treating hypertension and preventing complications associated with high blood pressure, such as stroke and heart failure .

Anti-Ischaemic Effects

In addition to its antihypertensive properties, amlodipine exhibits anti-ischaemic effects by improving myocardial oxygen delivery. It helps alleviate angina pectoris by reducing cardiac workload and increasing blood flow to the heart muscle during exertion .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of amlodipine in managing hypertension and angina. For instance, a study published in the American Journal of Cardiology reported that patients treated with amlodipine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

Side Effects and Tolerability

While generally well-tolerated, some studies have noted side effects associated with amlodipine use, including peripheral edema and palpitations. A systematic review highlighted that these side effects are dose-dependent and can often be managed through dosage adjustments or combination therapy .

Comparative Applications

| Application | Amlodipine | Other Calcium Channel Blockers |

|---|---|---|

| Mechanism | Vasodilation via calcium channel inhibition | Similar inhibition mechanisms |

| Primary Use | Hypertension, Angina | Hypertension, Arrhythmias |

| Common Side Effects | Edema, Dizziness | Headaches, Flushing |

| Onset of Action | 6-12 hours | Varies (e.g., Diltiazem: 30 min) |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl and methyl ester groups undergo hydrolysis under acidic or basic conditions:

Key finding : Hydrolysis rates differ between ethyl (faster) and methyl (slower) esters due to steric and electronic effects .

Oxidation of Dihydropyridine Ring

The dihydropyridine ring oxidizes to a pyridine derivative under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product Stability |

|---|---|---|

| HNO₃ (conc.) | 90°C, 3 hours | Stable pyridine analog (dehydro form) |

| KMnO₄ (acidic) | Room temperature, 24 hours | Partial degradation observed |

Salt Formation

The aminoethoxy group facilitates salt formation with acids:

Note : Salt formation alters crystallinity and bioavailability .

Photolytic Degradation

Exposure to UV light (254 nm) induces:

-

Primary pathway : Cleavage of the aminoethoxy side chain → 4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate .

-

Secondary pathway : Ester group hydrolysis → carboxylic acid derivatives .

Thermal Degradation

At 100°C (solid state, 72 hours):

Nucleophilic Reactions

The aminoethoxy group participates in alkylation and acylation:

| Reaction Type | Reagent | Product | Characterization Method |

|---|---|---|---|

| Alkylation | Methyl iodide, DIPEA | Quaternary ammonium derivative | LC-MS (m/z 435.2) |

| Acylation | Acetyl chloride | Acetamide analog | ¹H NMR (δ 2.1 ppm, singlet) |

Limitation : Steric hindrance from the chlorophenyl group reduces reaction rates.

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZSGEHAFPIYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150622 | |

| Record name | 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-41-5 | |

| Record name | Amlodipine besilate impurity D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q8451QLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.